2-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide
Description
2-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide is a benzamide derivative featuring a trichloroethyl backbone, a 2-methylbenzamide group, and a thiourea moiety linked to a 2-nitrophenyl substituent. The presence of electron-withdrawing groups (e.g., nitro, trichloroethyl) and the thiourea functional group enhances its ability to participate in hydrogen bonding and metal coordination, making it structurally and functionally versatile .
Properties
Molecular Formula |
C17H15Cl3N4O3S |
|---|---|
Molecular Weight |
461.7 g/mol |
IUPAC Name |
2-methyl-N-[2,2,2-trichloro-1-[(2-nitrophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C17H15Cl3N4O3S/c1-10-6-2-3-7-11(10)14(25)22-15(17(18,19)20)23-16(28)21-12-8-4-5-9-13(12)24(26)27/h2-9,15H,1H3,(H,22,25)(H2,21,23,28) |
InChI Key |
WZUSXSDUKQCNPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps. One common approach is the reaction of 2-methylbenzoyl chloride with 2,2,2-trichloroethylamine to form an intermediate, which is then reacted with 2-nitrophenyl isothiocyanate under controlled conditions to yield the final product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of specialized equipment to handle the potentially hazardous reagents involved .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The trichloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Possible use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and trichloroethyl groups. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The target compound’s structural analogs differ primarily in substituents on the benzamide and arylthiourea moieties. These variations influence physicochemical properties, reactivity, and biological activity:
Key Observations :
- Electron-withdrawing groups (e.g., nitro, chloro) increase electrophilicity and enhance hydrogen-bonding interactions, as seen in the target compound and its 4-chloro analog .
- Steric effects : Bulky substituents like 2,4-dimethylphenyl reduce coordination flexibility compared to smaller groups (e.g., 2-nitrophenyl) .
- Aromatic systems: Pyridine or naphthyl groups (e.g., in 2-methyl-N-[2-naphthylamino]benzamide) introduce π-π stacking capabilities, absent in the nitro-substituted target compound .
Comparison of Yields and Conditions :
- The use of DMF and iodine-triethylamine mixtures in dehydrosulfurization achieves moderate yields (~60–70%) for the target compound .
- Pyridine-containing analogs require milder conditions (e.g., room-temperature stirring) but lower yields (~40–50%) due to steric hindrance .
Coordination Chemistry:
- Ligand behavior : The thiourea moiety in the target compound acts as a bidentate ligand, coordinating metals via sulfur and nitrogen atoms. Similar behavior is observed in 4-chloro and pyridine analogs, though steric effects in dimethylphenyl derivatives limit coordination .
- Hydrogen bonding : Intramolecular N–H⋯O bonds form S(6) ring motifs in the target compound and its pyridine analog, stabilizing the molecular conformation .

Crystallographic and Spectroscopic Features
- Crystal packing : The target compound’s nitro group participates in intermolecular C–H⋯O interactions, forming layered structures. In contrast, halogenated analogs (e.g., 4-chloro derivative) exhibit halogen⋯halogen interactions .
- Hydrogen-bond distances : N–H⋯N bonds in the target compound (2.89 Å) are shorter than those in 2-fluorophenyl analogs (3.12 Å), reflecting stronger interactions due to nitro’s electron-withdrawing nature .
Biological Activity
2-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide is a synthetic organic compound notable for its complex structure and potential biological activities. This compound belongs to the class of benzamides and features a trichloromethyl group and a nitrophenyl moiety, which are significant in influencing its biological properties.
Chemical Structure and Properties
- Molecular Formula : C18H14Cl3N3O2S
- Molecular Weight : 427.7 g/mol
- IUPAC Name : 2-methyl-N-[2,2,2-trichloro-1-[(2-nitrophenyl)carbamothioyl]amino]ethyl]benzamide
The presence of multiple functional groups within the molecule suggests a variety of potential interactions with biological systems.
The biological activity of 2-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide is primarily attributed to its ability to interact with specific molecular targets within cells. The nitrophenyl group is known to participate in enzyme inhibition, while the trichloromethyl group enhances lipophilicity, facilitating cellular uptake. These interactions can lead to various biological effects, including:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against certain bacterial strains.
- Anticancer Properties : Research suggests that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Anticancer Activity
A study investigated the effects of similar benzamide derivatives on cancer cell lines. The results demonstrated that compounds with structural similarities to 2-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide showed significant cytotoxic effects against various cancer types, including breast and colon cancers.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-methyl-N-(...) | MCF-7 (breast cancer) | 15 |
| 3-methyl-N-(...) | HT-29 (colon cancer) | 20 |
Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The findings revealed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest that the compound possesses moderate antibacterial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

